![molecular formula C11H11F4N B2696980 Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine CAS No. 777001-63-5](/img/structure/B2696980.png)

Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

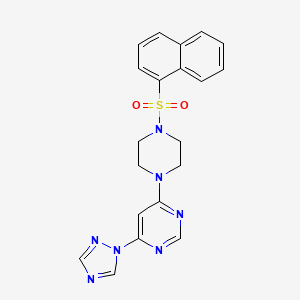

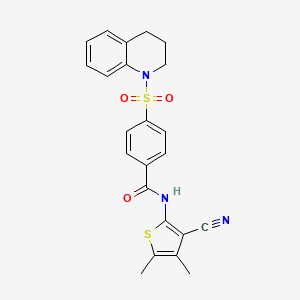

Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C11H11F4N . It has a molecular weight of 233.21 . The compound is in liquid form and should be stored at 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 4°C . The compound has a molecular weight of 233.21 .Scientific Research Applications

Synthesis and Structural Features

Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine and its derivatives have been explored for their unique synthesis methods and structural features. A study detailed the synthesis of monofluorinated cyclopropanecarboxylates, leading to the production of various fluorinated cyclopropylmethyl and cyclopropylethyl amines. These compounds were examined for their solid-state structures through X-ray crystallography, revealing close intermolecular C-H⋯F-C contacts with significant implications for their reactivity and potential biological activities (Haufe et al., 2002).

Antagonistic Activities and Synthesis Methods

Another research avenue includes the synthesis of ciproxifan, a novel reference antagonist for the histamine H3 receptor, showcasing a simplified synthesis procedure that could influence future pharmacological research (Stark, 2000).

Fluoroalkylation and Ring Cleavage

Innovative synthetic routes have utilized tertiary cyclopropanols for the synthesis of distally fluorinated ketones. These processes involve cyclopropane ring cleavage and demonstrate the utility of sulfinate salts as fluoroalkylating reagents, expanding the toolbox for creating fluorinated organic compounds with potential pharmaceutical applications (Konik et al., 2017).

Asymmetric Synthesis of Fluorinated Cyclopropanes

The asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes has been a focus, given their significance in medicinal chemistry. Research has developed new routes for the stereoselective synthesis of these building blocks, crucial for the design of bioactive compounds with enhanced metabolic profiles (Pons et al., 2021).

Antiviral and Antimicrobial Properties

The synthesis and evaluation of monofluorinated cyclopropanoid nucleosides have shown biological relevance, with specific derivatives demonstrating antiviral activities against HSV-1 and HSV-2. This indicates the potential of this compound derivatives in developing new antiviral agents (Rosen et al., 2004).

Anti-Mycobacterial Applications

Research into the synthesis of aryloxyphenyl cyclopropyl methanones has unveiled a class of compounds with promising anti-mycobacterial activities. These findings open pathways for new treatments against tuberculosis, highlighting the broad therapeutic potential of this compound derivatives (Dwivedi et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTFFAHMGICHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2696904.png)

![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)